Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate
Brand Name: Vulcanchem
CAS No.: 2767-63-7
VCID: VC6413844
InChI: InChI=1S/C18H25NO6/c1-5-24-16(21)18(19-13(3)20,17(22)25-6-2)11-14-7-9-15(10-8-14)12-23-4/h7-10H,5-6,11-12H2,1-4H3,(H,19,20)
SMILES: CCOC(=O)C(CC1=CC=C(C=C1)COC)(C(=O)OCC)NC(=O)C
Molecular Formula: C18H25NO6
Molecular Weight: 351.399

Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate

CAS No.: 2767-63-7

Cat. No.: VC6413844

Molecular Formula: C18H25NO6

Molecular Weight: 351.399

* For research use only. Not for human or veterinary use.

Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate - 2767-63-7

Specification

CAS No. 2767-63-7
Molecular Formula C18H25NO6
Molecular Weight 351.399
IUPAC Name diethyl 2-acetamido-2-[[4-(methoxymethyl)phenyl]methyl]propanedioate
Standard InChI InChI=1S/C18H25NO6/c1-5-24-16(21)18(19-13(3)20,17(22)25-6-2)11-14-7-9-15(10-8-14)12-23-4/h7-10H,5-6,11-12H2,1-4H3,(H,19,20)
Standard InChI Key FUTUAIKJKDMCHM-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC1=CC=C(C=C1)COC)(C(=O)OCC)NC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Diethyl 2-(acetylamino)-2-[4-(methoxymethyl)benzyl]malonate belongs to the class of malonic acid esters, characterized by a central propanedioate core substituted with an acetylamino group and a 4-(methoxymethyl)benzyl moiety. The IUPAC name, 1,3-diethyl 2-acetamido-2-{[4-(methoxymethyl)phenyl]methyl}propanedioate, reflects its esterified malonic acid backbone and functionalized aromatic side chain .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number2767-63-7
Molecular FormulaC₁₈H₂₅NO₆
Molecular Weight351.39 g/mol
IUPAC Name1,3-diethyl 2-acetamido-2-{[4-(methoxymethyl)phenyl]methyl}propanedioate

Physicochemical Properties

The compound’s physical properties are critical for its handling and application in synthetic processes. Experimental data indicate a melting point range of 83–85°C, while computational predictions estimate a boiling point of 483.2±45.0°C under standard atmospheric conditions . The density is approximated at 1.146±0.06 g/cm³, and its pKa of 11.99±0.46 suggests moderate acidity, likely associated with the malonate ester’s α-hydrogens .

Table 2: Thermodynamic and Physical Properties

PropertyValueMethod
Melting Point83–85°CExperimental
Boiling Point483.2±45.0°CPredicted
Density1.146±0.06 g/cm³Predicted
pKa11.99±0.46Predicted

Synthesis and Industrial Production

Quality Control Specifications

Pharmaceutical-grade material must meet stringent purity criteria, typically ≥97% as per industry standards . Advanced analytical techniques such as HPLC and NMR spectroscopy are employed to verify structural integrity and eliminate byproducts.

Applications in Pharmaceutical Chemistry

Role as an API Intermediate

The compound’s bifunctional reactivity (ester and amide groups) positions it as a versatile building block in synthesizing active pharmaceutical ingredients (APIs). For example, it may serve as a precursor in the development of:

  • Neurological Agents: Modulating neurotransmitter pathways via malonate-derived scaffolds.

  • Anticancer Therapeutics: Functionalization to target kinase enzymes or DNA repair mechanisms .

Research Utility

In medicinal chemistry, the 4-(methoxymethyl)benzyl group offers a sterically demanding aromatic system, enabling studies on substrate-enzyme interactions or pharmacokinetic optimization. Researchers utilize this compound to explore structure-activity relationships (SAR) in drug candidates .

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